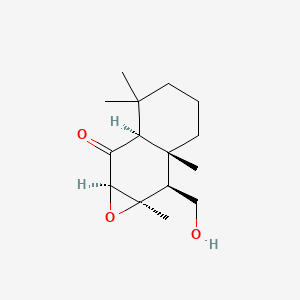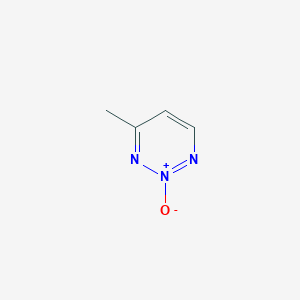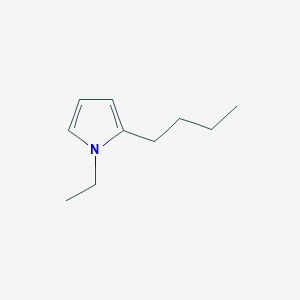
2-Butyl-1-ethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-1-ethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of butyl and ethyl substituents on the nitrogen atom of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-ethyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles under mild conditions . These methods are efficient and offer good yields, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-Butyl-1-ethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrolidines, and various oxidized derivatives .
科学研究应用
2-Butyl-1-ethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some pyrrole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Pyrroles are used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-Butyl-1-ethyl-1H-pyrrole involves its interaction with molecular targets and pathways. Pyrroles can act as ligands, binding to specific receptors or enzymes and modulating their activity. The aromatic nature of pyrroles allows them to participate in π-π interactions and hydrogen bonding, influencing their biological activity .
相似化合物的比较
Similar Compounds
1-Butyl-1H-pyrrole: Similar structure but lacks the ethyl group.
2-Ethyl-1H-pyrrole: Similar structure but lacks the butyl group.
1-Ethyl-2-methyl-1H-pyrrole: Contains both ethyl and methyl groups instead of butyl.
Uniqueness
2-Butyl-1-ethyl-1H-pyrrole is unique due to the presence of both butyl and ethyl substituents on the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other pyrrole derivatives .
属性
CAS 编号 |
76286-44-7 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC 名称 |
2-butyl-1-ethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-3-5-7-10-8-6-9-11(10)4-2/h6,8-9H,3-5,7H2,1-2H3 |
InChI 键 |
QUTGKTFEMQHQDA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=CN1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



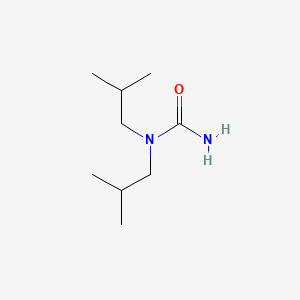
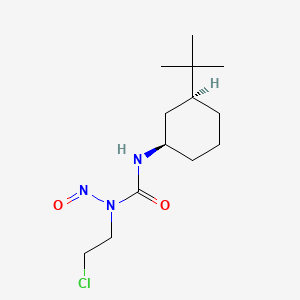
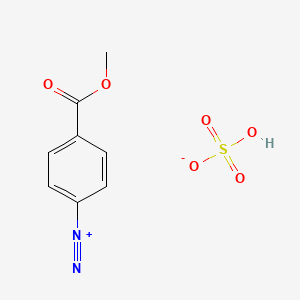

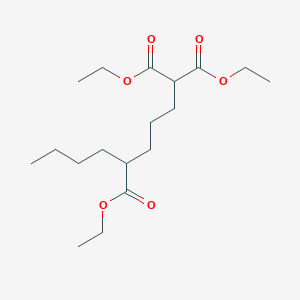
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
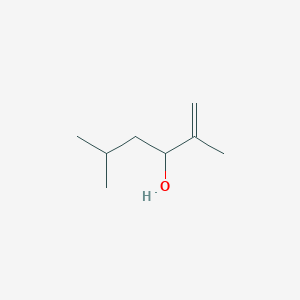
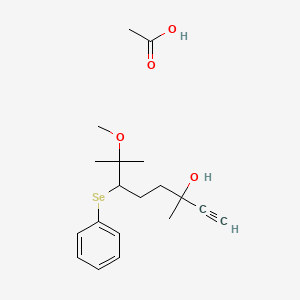
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

